4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride
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Overview
Description
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O3 and its molecular weight is 298.77. The purity is usually 95%.
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Scientific Research Applications
Co-crystallisation and Polymorphism
Research on co-crystallisation involving benzoic acid derivatives, including those related to 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride, has shown significant advancements in understanding stoichiometric variants, polymorphism, and twinning in crystal structures. These studies have implications for pharmaceutical formulation and the design of materials with specific physical properties (Skovsgaard & Bond, 2009).
Nootropic Agents
Derivatives of this compound have been synthesized and tested for nootropic activity, contributing to the development of potential treatments for cognitive disorders. This research underscores the therapeutic potential of such compounds in enhancing cognitive function (Valenta, Urban, Taimr, & Polívka, 1994).
Synthesis Optimization
The optimized synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a compound closely related to this compound, highlights advancements in chemical synthesis techniques. This research offers insights into improving yield and purity for pharmaceutical applications (Xiao-qin, 2010).
Anti-Acetylcholinesterase Activity
Studies on piperidine derivatives, including those structurally related to this compound, have demonstrated potent anti-acetylcholinesterase activity. Such findings are critical for developing new treatments for diseases characterized by cholinergic system impairments, like Alzheimer's disease (Sugimoto et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
4-[(4-acetylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19;/h2-5H,6-10H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVQYVQSHIBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.